Comprehensive NMR Characterization of 2-(1H-Benzo[d]imidazol-2-yl)acetic acid hydrochloride
Comprehensive NMR Characterization of 2-(1H-Benzo[d]imidazol-2-yl)acetic acid hydrochloride
Introduction & Chemical Context
2-(1H-Benzo[d]imidazol-2-yl)acetic acid hydrochloride is a highly versatile heterocyclic intermediate utilized extensively in the synthesis of anti-inflammatory agents, antimicrobial drugs, and advanced pharmacophores[1]. Structurally, it consists of a benzimidazole core substituted at the C2 position with an acetic acid moiety.
In its hydrochloride salt form, the benzimidazole ring is protonated at the N3 position, yielding a 1H,3H-benzimidazolium cation. This protonation fundamentally alters the electronic landscape of the molecule. As a Senior Application Scientist, it is critical to understand that this delocalized positive charge exerts a strong inductive and mesomeric electron-withdrawing effect, which significantly deshields both the aliphatic methylene protons and the aromatic ring protons compared to the neutral free base[2].
Mechanistic Insights into Spectral Shifts
When analyzing the Nuclear Magnetic Resonance (NMR) spectrum of this compound, the choice of solvent and the protonation state dictate the observed chemical shifts:
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Solvent Selection: The hydrochloride salt exhibits limited solubility in non-polar solvents like CDCl3 . Therefore, deuterated dimethyl sulfoxide ( DMSO-d6 ) is the gold standard. DMSO-d6 disrupts intermolecular hydrogen bonding, providing sharp, highly resolved aliphatic and aromatic signals.
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Causality of Deshielding: The free base of 1H-benzimidazole-2-acetic acid typically shows a methylene singlet at approximately 3.64 ppm[3]. However, the formal positive charge on the imidazolium ring of the hydrochloride salt pulls electron density away from the C2-substituent. Consequently, the methylene protons ( -CH2- ) experience severe anisotropic deshielding, shifting downfield to the ~4.15–4.30 ppm region.
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Chemical Exchange: The acidic protons (carboxylic -OH , imidazolium -NH+ , and the HCl matrix) undergo rapid intermolecular exchange with trace water in the solvent. This prevents the detection of sharp, distinct peaks for these protons, instead merging them into a broad, time-averaged resonance signal above 12.0 ppm[3].
Quantitative Data Presentation
The following tables summarize the expected chemical shifts, multiplicities, and causal assignments for the hydrochloride salt, extrapolated from the foundational free base data[3].
Table 1: 1 H NMR Spectral Data (400 MHz, DMSO-d6 )
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant ( J , Hz) | Assignment & Causality |
| 4.15 - 4.30 | Singlet (s) | 2H | - | -CH2- (Methylene): Strongly deshielded by the adjacent protonated imidazolium cation and the carboxylic acid carbonyl. |
| 7.45 - 7.60 | Multiplet (m) | 2H | ~7.5 | H-5, H-6 (Aromatic): Symmetrical protons on the benzene ring. Less affected by the N-protonation than H-4/7, but still shifted downfield relative to the free base. |
| 7.80 - 7.95 | Multiplet (m) | 2H | ~7.5 | H-4, H-7 (Aromatic): Protons closest to the electron-deficient nitrogen atoms. Experience maximum mesomeric deshielding[3]. |
| 12.00 - 14.00 | Broad (br s) | 3H | - | -COOH , -NH+ , HCl : Rapid chemical exchange with solvent trace water broadens this signal significantly[3]. |
Table 2: 13 C NMR Spectral Data (100 MHz, DMSO-d6 )
| Chemical Shift (δ, ppm) | Carbon Type | Assignment & Causality |
| ~168.0 - 170.0 | Quaternary | C=O (Carbonyl): Highly deshielded sp2 carbon of the carboxylic acid. |
| ~145.0 - 148.0 | Quaternary | C2 (Imidazole): Directly attached to the electronegative nitrogens; shift is modulated by the positive charge. |
| ~130.0 - 132.0 | Quaternary | C3a, C7a (Bridgehead): Aromatic carbons shared between the benzene and imidazole rings[3]. |
| ~125.0 - 127.0 | Methine (CH) | C5, C6 (Aromatic): Standard benzimidazole aromatic carbons. |
| ~113.0 - 115.0 | Methine (CH) | C4, C7 (Aromatic): Ortho to the bridgehead nitrogens. |
| ~38.0 - 48.4 | Methylene ( CH2 ) | -CH2- (Aliphatic): Shifted significantly downfield due to the dual electron-withdrawing effects of the C2-imidazolium and the carboxyl group[3]. |
Experimental Protocol: A Self-Validating System
To ensure absolute trustworthiness and reproducibility, the following step-by-step methodology must be strictly adhered to. This protocol is designed as a self-validating system, meaning internal checks (like TMS calibration and S/N ratio verification) guarantee the integrity of the final data.
Step 1: Sample Preparation
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Weigh exactly 15–20 mg of 2-(1H-Benzo[d]imidazol-2-yl)acetic acid hydrochloride for 1 H NMR (or 60–80 mg for 13 C NMR).
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Dissolve the compound in 0.6 mL of high-purity DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
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Transfer the homogenous solution into a clean, dry 5 mm precision NMR tube. Causality check: Ensure no particulates remain, as solid suspensions cause localized magnetic field inhomogeneities, leading to peak broadening.
Step 2: Spectrometer Calibration (Tuning & Shimming)
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Insert the sample into a 400 MHz or 500 MHz NMR spectrometer.
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Perform automated or manual probe tuning and matching for both 1 H and 13 C nuclei to maximize power transfer and sensitivity.
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Shim the Z1–Z5 gradients until the deuterium lock signal is stable (>80% intensity) and the TMS peak exhibits a full-width at half-maximum (FWHM) of <1.0 Hz.
Step 3: Data Acquisition Parameters
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1 H NMR: Set the pulse angle to 30°, acquisition time (AQ) to 2.5 seconds, and relaxation delay (D1) to 1.5 seconds. Acquire 16 scans (NS).
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13 C NMR: Set the pulse angle to 30°, AQ to 1.0 second, and D1 to 2.0 seconds (crucial for the relaxation of quaternary carbons like C=O and C2). Utilize WALTZ-16 composite pulse decoupling to eliminate proton scalar couplings. Acquire 1024 to 2048 scans depending on the S/N ratio.
Step 4: Signal Processing & Validation
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Apply a Fourier Transform (FT) with a line broadening (LB) factor of 0.3 Hz for 1 H and 1.0 Hz for 13 C.
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Perform zero-order and first-order phase corrections to ensure all peaks are purely absorptive.
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Apply a polynomial baseline correction to ensure accurate integration.
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Validation: Set the TMS peak exactly to 0.00 ppm. Integrate the 1 H spectrum; the ratio of the methylene singlet to the two aromatic multiplets must be exactly 2:2:2, validating the structural integrity of the synthesized batch.
Workflow Visualization
The following diagram illustrates the logical progression of the NMR acquisition and structural validation protocol.
Fig 1: Standardized workflow for NMR acquisition and structural validation.
References
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Title: (1H-BENZOIMIDAZOL-2-YL)-ACETIC ACID | 13570-08-6 - ChemicalBook Source: chemicalbook.com URL: [3]
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Title: Synthesis and anti-inflammatory activity of some benzimidazole-2-carboxylic acids Source: scispace.com URL: [1]
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Title: Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents Source: acs.org URL: [2]
